molecular formula C7H8BClO2 B573313 4-Chloromethylphenylboronic acid CAS No. 164413-77-8

4-Chloromethylphenylboronic acid

Cat. No.: B573313
CAS No.: 164413-77-8
M. Wt: 170.399
InChI Key: AAMFQEQPAXVUJU-UHFFFAOYSA-N
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Description

4-Chloromethylphenylboronic acid is an organoboron compound with the molecular formula C7H8BClO2. It is a derivative of phenylboronic acid, where a chlorine atom is substituted at the para position of the methyl group attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4-Chloromethylphenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using similar methods but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Chloromethylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phenols.

    Reduction: Reduction reactions can convert it into different boronic acid derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products:

    Oxidation: 4-Hydroxyphenylboronic acid.

    Reduction: Various boronic acid derivatives.

    Substitution: Substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

4-Chloromethylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloromethylphenylboronic acid primarily involves its role as a Lewis acid. It can form reversible covalent bonds with nucleophiles, making it a valuable reagent in organic synthesis. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Comparison: 4-Chloromethylphenylboronic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions compared to phenylboronic acid. The formyl derivatives, such as 4-Formylphenylboronic acid and 3-Formylphenylboronic acid, have different functional groups that influence their reactivity and applications in synthesis .

Properties

IUPAC Name

[4-(chloromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMFQEQPAXVUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659334
Record name [4-(Chloromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164413-77-8
Record name [4-(Chloromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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